molecular formula C9H9Br2N3 B6213442 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide CAS No. 2731014-04-1

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B6213442
CAS No.: 2731014-04-1
M. Wt: 319
InChI Key:
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Description

3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Hydrobromide Formation: The final step involves the conversion of the bromomethylated triazole into its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

    Reduction Products: Reduction typically yields partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine

    Pharmaceutical Development: Investigated for its potential use in developing new drugs, particularly those targeting microbial infections or specific enzymes.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological molecules:

    Molecular Targets: It can target enzymes or receptors, binding to active sites and inhibiting their function.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microbes or other organisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-1,2,4-triazole: Lacks the phenyl group, resulting in different reactivity and applications.

    5-Phenyl-1,2,4-triazole:

Uniqueness

    Bromomethyl Group: Provides high reactivity towards nucleophiles, making it versatile in synthetic chemistry.

    Phenyl Group: Enhances its stability and potential interactions with biological targets, broadening its application scope.

This detailed overview of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide highlights its significance in various fields, from synthetic chemistry to potential medical applications

Properties

CAS No.

2731014-04-1

Molecular Formula

C9H9Br2N3

Molecular Weight

319

Purity

95

Origin of Product

United States

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